tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Scientific Research Applications
Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known as ®-1-BOC-2-(2-HYDROXYETHYL)PYRROLIDINE, is a pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids, in general, have been shown to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
HEP is a strong base used to salify organic acids of pharmaceutical interest to improve their solubility in water . It was found that the radioactivity of [14C]-HEP was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .
Result of Action
Pyrrolidine alkaloids, in general, have been shown to exert a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of (2R)-2-(2-hydroxyethyl)pyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(2-methoxyethyl)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOLUPSEVGAAS-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132482-06-5 | |
Record name | tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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